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Compound of Interest

Compound Name: 9-Methoxy-9-oxononanoic acid

Cat. No.: B016432 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the analytical techniques and data

interpretation used to confirm the chemical structure of methyl hydrogen azelate (also known

as monomethyl azelate or 9-methoxy-9-oxononanoic acid). The document details the

spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectroscopy, along with relevant experimental protocols.

Introduction
Methyl hydrogen azelate is the monomethyl ester of azelaic acid, a nine-carbon dicarboxylic

acid. Its chemical formula is C10H18O4, and it has a molecular weight of 202.25 g/mol .[1][2][3]

[4] The structure consists of a nine-carbon aliphatic chain with a carboxylic acid group at one

end and a methyl ester group at the other. The unambiguous confirmation of this structure is

critical for its application in various fields, including the synthesis of polymers and as a

surfactant.[5] This guide outlines the comprehensive analytical workflow for its structure

elucidation.

Chemical and Physical Properties
A summary of the key physical and chemical properties of methyl hydrogen azelate is

presented in Table 1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b016432?utm_src=pdf-interest
https://www.benchchem.com/product/b016432?utm_src=pdf-body
https://www.sigmaaldrich.com/TW/zh/product/usp/1424290
https://webbook.nist.gov/cgi/inchi?ID=C2104190&Mask=200
https://www.sigmaaldrich.com/HK/zh/product/aldrich/a96207
https://www.amerigoscientific.com/mono-methyl-azelate-85-item-113870.html
https://www.xinchem.com/methyl-hydrogen-azelatecas2104-19-0-product/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name 9-methoxy-9-oxononanoic acid [6]

CAS Number 2104-19-0 [2][7]

Molecular Formula C10H18O4 [1][2][6]

Molecular Weight 202.25 g/mol [1][4][7]

Appearance
Colorless to light yellow liquid

or solid
[5][7]

Melting Point 22-24 °C (lit.) [5]

Boiling Point 159-160 °C at 3 mmHg (lit.) [5]

Density 1.045 g/mL at 20 °C (lit.) [5]

Refractive Index n20/D 1.446 (lit.) [5]

Experimental Protocols
Synthesis of Methyl Hydrogen Azelate via Ozonolysis
A common method for synthesizing methyl hydrogen azelate is through the ozonolysis of

methyl oleate.[8]

Protocol:

Ozonolysis: Methyl oleate is dissolved in a mixture of acetic acid and hexane. The solution is

cooled to 10-13 °C, and ozone is bubbled through the mixture until the reaction is complete

(indicated by a color change or TLC analysis).

Oxidative Workup: The resulting ozonide is then subjected to oxidative cleavage. The

temperature is raised to 90-95 °C, and oxygen is passed through the solution for

approximately 2.5 hours.[8] This process cleaves the double bond of methyl oleate to yield

methyl hydrogen azelate and pelargonic acid.

Purification: The crude product is purified, often by molecular distillation, to isolate methyl

hydrogen azelate with a purity of ≥96%.[8]
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Other reported synthesis methods include the direct esterification of azelaic acid with methanol

or the transesterification of nonyl alcohol and methyl formate.[5]

Spectroscopic Data and Interpretation
The following sections detail the analysis of methyl hydrogen azelate using various

spectroscopic techniques.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule.

Methodology: Electron Ionization (EI) mass spectrometry is performed. The sample is

introduced into the ion source, where it is bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation.

Data Interpretation: The mass spectrum provides clear evidence for the structure. The

molecular ion peak [M]+ is observed at an m/z of 202, which corresponds to the molecular

weight of C10H18O4.[9] Key fragment ions are summarized in Table 2.
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m/z Proposed Fragment Ion Interpretation

202 [C10H18O4]+• Molecular Ion (M+)

171 [M - OCH3]+
Loss of the methoxy group

from the ester.

152 [M - H2O - OCH2]+•

Complex fragmentation,

potentially involving loss of

water and formaldehyde.

143 [M - COOCH3]+
Loss of the carbomethoxy

group.

124 [M - H2O - COOCH3]+•
Further fragmentation after

initial losses.

111 [C7H11O]+
Cleavage within the aliphatic

chain.

83 [C5H7O]+
Cleavage within the aliphatic

chain.

74 [CH3OCOCH2]+•

McLafferty rearrangement,

characteristic of methyl esters.

This is a very common and

indicative fragment.[9][10]

59 [COOCH3]+ Carbomethoxy fragment.

55 [C4H7]+ Aliphatic chain fragment.

Data sourced from ChemicalBook and NIST WebBook.[2][9]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology: A thin film of the sample (if liquid) or a mull (if solid) is placed in the path of an

infrared beam, and the absorbance of light at different wavenumbers is measured.
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Data Interpretation: The IR spectrum shows characteristic absorption bands confirming the

presence of both a carboxylic acid and a methyl ester. The key peaks are detailed in Table 3.

Wavenumber (cm⁻¹) Functional Group Vibration Type

~2500-3300 (broad) O-H (Carboxylic Acid) Stretching

~2930, ~2850 C-H (Aliphatic) Stretching

~1740 C=O (Ester) Stretching

~1710 C=O (Carboxylic Acid) Stretching

~1460 C-H (Aliphatic) Bending

~1200 C-O (Ester/Acid) Stretching

The presence of two distinct carbonyl (C=O) stretching frequencies around 1740 cm⁻¹ (ester)

and 1710 cm⁻¹ (acid), along with the very broad O-H stretch, are definitive indicators of the

methyl hydrogen azelate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl3) and placed in a

strong magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting

signals are detected.

Data Interpretation: The ¹H NMR spectrum confirms the presence of the methyl ester group

and the aliphatic chain. The signals are assigned as shown in Table 4.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.0 (broad) Singlet 1H HOOC-

3.67 Singlet 3H CH₃-O-C=O

2.35 Triplet 2H HOOC-CH₂-

2.31 Triplet 2H -CH₂-COOCH₃

1.63 Multiplet 4H
HOOC-CH₂-CH₂- and

-CH₂-CH₂-COOCH₃

1.34 Multiplet 6H
-(CH₂)₃- (central

methylene groups)

Data sourced from ChemicalBook for a 400 MHz spectrum in CDCl3.[9] The distinct singlet at

3.67 ppm is characteristic of the methyl ester protons. The broad singlet far downfield (~11.0

ppm) is indicative of the acidic proton of the carboxylic acid.

Data Interpretation: The ¹³C NMR spectrum reveals the number of non-equivalent carbon

environments. For methyl hydrogen azelate, 10 distinct signals are expected. The predicted

chemical shifts and assignments are listed in Table 5.

Chemical Shift (δ, ppm) Assignment

~179 C=O (Carboxylic Acid)

~174 C=O (Ester)

~51.5 CH₃-O-

~34.0 -CH₂-COOH

~33.8 -CH₂-COOCH₃

~29.0 (multiple) -(CH₂)₃- (central methylene groups)

~24.8 HOOC-CH₂-CH₂-

~24.6 -CH₂-CH₂-COOCH₃
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Note: These are predicted values based on standard chemical shift ranges for similar functional

groups. The central methylene carbons may have very similar chemical shifts and could

overlap.

Visualization of the Elucidation Workflow
The logical process for the structure elucidation of methyl hydrogen azelate is depicted in the

following workflow diagram.

Step 1: Sample Preparation

Step 2: Spectroscopic Analysis

Step 3: Data Interpretation

Step 4: Structure Confirmation

Synthesis of Methyl Hydrogen Azelate
(e.g., Ozonolysis of Methyl Oleate)

Mass Spectrometry (MS)
Determines Molecular Weight and Fragmentation

Acquire Data

Infrared (IR) Spectroscopy
Identifies Functional Groups (Acid, Ester)

Acquire Data

NMR Spectroscopy
(¹H and ¹³C)

Maps C-H Framework

Acquire Data

MS Data:
- Molecular Ion at m/z 202

- Fragments like m/z 171, 74, 59

IR Data:
- Broad O-H stretch (~3000 cm⁻¹)

- C=O stretches (~1740 & 1710 cm⁻¹)

NMR Data:
- ¹H: Singlet at 3.67 ppm (CH₃)

- ¹³C: Carbonyls (>170 ppm)

Confirmed Structure:
Methyl Hydrogen Azelate
HOOC-(CH₂)₇-COOCH₃

Correlate Evidence Correlate Evidence Correlate Evidence
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Click to download full resolution via product page

Caption: Workflow for the structure elucidation of methyl hydrogen azelate.

Conclusion
The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic

resonance spectroscopy provides an unambiguous confirmation of the structure of methyl

hydrogen azelate. The molecular weight determined by MS aligns perfectly with the chemical

formula C10H18O4. IR spectroscopy confirms the presence of both carboxylic acid and methyl

ester functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the

carbon-hydrogen framework, corroborating the linear nine-carbon chain with functional groups

at either end. This comprehensive analytical approach ensures the structural integrity of the

compound for its intended scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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